![molecular formula C14H21N B13418212 N-[(4-methylphenyl)methyl]cyclohexanamine CAS No. 70000-62-3](/img/structure/B13418212.png)
N-[(4-methylphenyl)methyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Methylbenzyl)cyclohexanamine: is an organic compound that belongs to the class of amines It consists of a cyclohexane ring substituted with an amine group and a 4-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(4-Methylbenzyl)cyclohexanamine involves the reductive amination of cyclohexanone with 4-methylbenzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of cyclohexyl chloride with 4-methylbenzylamine in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of n-(4-Methylbenzyl)cyclohexanamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.
化学反应分析
Types of Reactions:
Oxidation: n-(4-Methylbenzyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various alkyl halides.
Major Products:
Oxidation: Cyclohexanone derivatives, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclohexyl derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular signaling pathways.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of polymers and resins.
作用机制
The mechanism by which n-(4-Methylbenzyl)cyclohexanamine exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity and influencing cellular processes. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways.
相似化合物的比较
Cyclohexylamine: Similar in structure but lacks the 4-methylbenzyl group. It is a simpler amine with applications in corrosion inhibition and as a precursor in organic synthesis.
n-(4-Fluoro-2-methylbenzyl)cyclohexanamine: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzyl group. This modification can alter its chemical properties and biological activity.
®-n-Benzyl-n-(1-phenylethyl)cyclohexanamine: A chiral compound with a benzyl and phenylethyl group, used in neuropharmacological research.
Uniqueness: n-(4-Methylbenzyl)cyclohexanamine is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.
属性
CAS 编号 |
70000-62-3 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C14H21N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3 |
InChI 键 |
PWFKKLWEXVQDPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



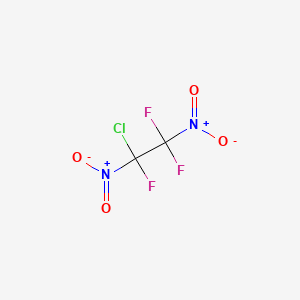
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
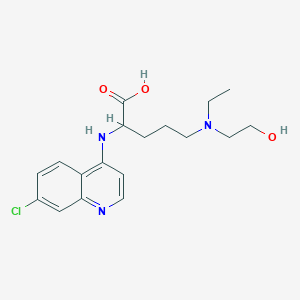
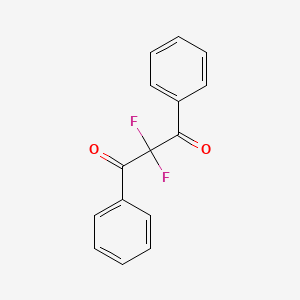
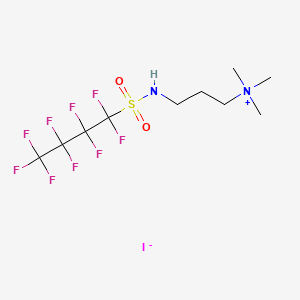
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
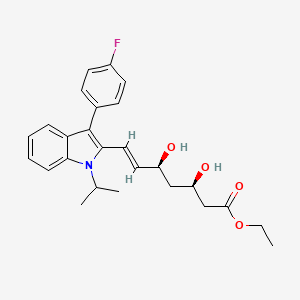
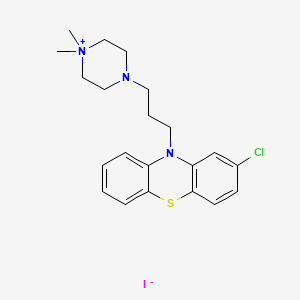

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
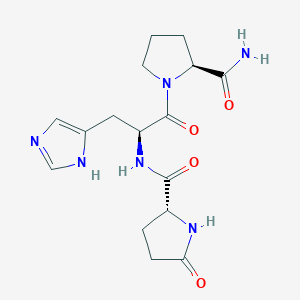
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
